Cas no 2171469-76-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid 化学的及び物理的性質
名前と識別子
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- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid
- EN300-1481848
- 2171469-76-2
-
- インチ: 1S/C26H31N3O6/c1-2-14-27-23(30)13-15-28-25(33)22(11-12-24(31)32)29-26(34)35-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21-22H,2,11-16H2,1H3,(H,27,30)(H,28,33)(H,29,34)(H,31,32)
- InChIKey: QLHIBHRESGCVJC-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NCCC(NCCC)=O)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 481.22128572g/mol
- どういたいしつりょう: 481.22128572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 13
- 複雑さ: 723
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481848-500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1481848-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1481848-2500mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1481848-5000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1481848-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1481848-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1481848-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1481848-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1481848-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1481848-10000mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[2-(propylcarbamoyl)ethyl]carbamoyl}butanoic acid |
2171469-76-2 | 10000mg |
$14487.0 | 2023-09-28 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acidに関する追加情報
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid: A Comprehensive Overview
The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid, identified by the CAS number 2171469-76-2, is a highly specialized organic molecule with significant applications in the field of peptide synthesis and drug discovery. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a propylcarbamoyl substituent, and a butanoic acid backbone. These structural features make it a valuable tool in modern chemical research and development.
The Fmoc group, a well-known protecting group in peptide chemistry, plays a critical role in controlling the reactivity of amino groups during peptide synthesis. The presence of this group in the compound ensures precise control over the synthesis process, enabling researchers to build complex peptide sequences with high fidelity. Recent studies have highlighted the importance of such protecting groups in improving the efficiency and scalability of peptide production, particularly in the context of large-scale manufacturing for pharmaceutical applications.
In addition to its Fmoc group, the compound also features a propylcarbamoyl substituent, which contributes to its unique chemical properties. This substituent enhances the compound's solubility and stability under various reaction conditions, making it suitable for a wide range of chemical transformations. Furthermore, the butanoic acid backbone provides flexibility and functionality, allowing for further modifications and extensions in synthetic routes.
The synthesis of this compound involves a series of carefully designed reactions that leverage modern organic chemistry techniques. Researchers have employed methods such as nucleophilic acyl substitution, coupling reactions, and protecting group strategies to achieve the desired molecular architecture. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically pure versions of this compound, which are highly valuable in drug discovery programs.
In terms of applications, this compound has found extensive use in peptide synthesis as both a building block and a protective reagent. Its ability to selectively protect amino groups while maintaining reactivity at other functional sites has made it indispensable in the construction of complex peptides and proteins. Moreover, its compatibility with various coupling agents and activation methods makes it versatile across different synthetic platforms.
Beyond peptide synthesis, this compound has also shown promise in other areas of chemical research. For instance, its unique structure has been exploited in the development of novel bioconjugates and drug delivery systems. Recent studies have demonstrated its potential as a linker molecule in antibody-drug conjugates (ADCs), where it facilitates the precise attachment of therapeutic payloads to targeting antibodies. This application underscores its versatility and importance in advancing targeted therapies.
The integration of computational chemistry tools has significantly enhanced our understanding of this compound's properties and behavior. Molecular modeling studies have provided insights into its conformational flexibility, electronic structure, and interaction patterns with other molecules. These findings have been instrumental in optimizing synthetic protocols and predicting biological activity.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(propylcarbamoyl)ethylcarbamoyl}butanoic acid is a multifaceted compound with profound implications for chemical research and pharmaceutical development. Its unique structure, combined with cutting-edge synthetic methodologies and computational tools, positions it as a key player in advancing our ability to design and produce complex molecules with precision and efficiency.
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